3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine;sulfuric acid
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Overview
Description
Preparation Methods
The synthesis of 3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine involves several steps. One common synthetic route includes the reaction of piperidine with a pyrimidine derivative under controlled conditions. The reaction conditions typically involve the use of solvents such as propylene glycol and acidic catalysts to facilitate the formation of the desired product . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to enhance reaction rates.
Scientific Research Applications
3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine involves its interaction with specific molecular targets. It acts as a Bronsted base, capable of accepting a proton from a donor. This interaction can lead to various biochemical pathways being activated or inhibited, depending on the context . The compound’s effects are mediated through its binding to specific receptors or enzymes, influencing cellular processes.
Comparison with Similar Compounds
3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine can be compared with other similar compounds such as minoxidil. The uniqueness of 3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for various specialized applications .
Properties
CAS No. |
210357-39-4 |
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Molecular Formula |
C9H17N5O5S |
Molecular Weight |
307.33 g/mol |
IUPAC Name |
3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine;sulfuric acid |
InChI |
InChI=1S/C9H15N5O.H2O4S/c10-7-6-8(12-9(11)14(7)15)13-4-2-1-3-5-13;1-5(2,3)4/h6,11,15H,1-5,10H2;(H2,1,2,3,4) |
InChI Key |
SIQJCWMXYDHKIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=N)N(C(=C2)N)O.OS(=O)(=O)O |
Origin of Product |
United States |
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